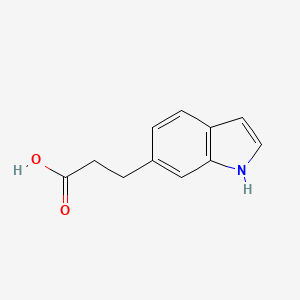

3-(1H-indol-6-yl)propanoic acid

Descripción

3-(1H-Indol-6-yl)propanoic acid is a carboxylic acid derivative featuring an indole moiety substituted at the 6-position. Indole derivatives are widely studied due to their prevalence in bioactive natural products and pharmaceuticals. The compound's structure combines the aromaticity and hydrogen-bonding capacity of indole with the acidity of the carboxylic acid group, making it a candidate for drug design and biochemical studies.

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

3-(1H-indol-6-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1,3,5-7,12H,2,4H2,(H,13,14) |

Clave InChI |

DJLXISVKYWYKTP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=C1C=CN2)CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Acetylenic Amines (Indole Ring Formation)

One established method involves the synthesis of 2-substituted indole derivatives by cyclizing an acetylenic substituent onto an amino group. For example, in the synthesis of indole-5-propanoic acid derivatives, a key intermediate is prepared by:

- Esterification of commercially available 3-(4-aminophenyl)propanoic acid under acidic conditions to form an ester intermediate.

- Iodination of this intermediate to introduce an iodo substituent.

- Sonogashira coupling to replace the iodo group with an ethynyl group.

- Deprotection of the trimethylsilyl group using tetrabutylammonium fluoride (TBAF).

- Cyclization of the ethynyl amine intermediate to form the indole ring with the propanoic acid side chain positioned appropriately.

This method allows for variation at the C2 position of the indole ring and can be adapted for 6-substituted indoles by appropriate choice of starting materials.

Nucleophilic Substitution on Protected Intermediates

Another approach involves the protection of indole derivatives followed by nucleophilic substitution reactions under strong base conditions:

- Protection of indole-3-acetic acid derivatives using methyl chloroformate in methanol forms intermediates suitable for further substitution.

- Treatment with lithium diisopropylamide (LDA) generates a nucleophilic species that reacts with alkyl bromides to introduce side chains.

- Subsequent deprotection under alkaline conditions (e.g., 30% sodium hydroxide) yields the target indole propanoic acid derivatives.

Though this method is more commonly applied to indole-3-carboxylic acid derivatives, it can be adapted for 6-substituted analogs by modifying the substitution pattern on the indole ring.

Reduction and Functional Group Transformations

Reduction of 3-(1H-indol-1-yl)propanoic acid derivatives with lithium aluminum hydride (LiAlH4) can yield corresponding indolylalkanols, which are useful intermediates for further functionalization:

- Alkylation of indole with ω-bromoalkanols produces hydroxyalkyl derivatives.

- Protection of hydroxyl groups by acetylation enables selective formylation via the Wilsmeier–Haack reaction.

- Deacetylation then affords hydroxyalkyl indole carbaldehydes.

- Condensation and oxidation steps lead to complex tris(indolyl)methane derivatives.

While this method is more complex and aimed at tris(indolyl)methane compounds, the initial steps involving 3-(1H-indol-6-yl)propanoic acid derivatives are relevant for preparing functionalized indole propanoic acids.

Representative Synthetic Scheme Summary

Analytical Characterization

Synthesized 3-(1H-indol-6-yl)propanoic acid and its intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

- High-resolution mass spectrometry (HRMS)

- High-performance liquid chromatography (HPLC) for purity assessment

These techniques confirm the structure, substitution pattern, and purity of the final compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-(1H-indol-6-yl)propanoic acid is used as a building block in the synthesis of more complex organic molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .

Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is known to interact with enzymes and receptors, influencing cellular processes .

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and as an antioxidant. It has been investigated for its neuroprotective effects and its ability to scavenge free radicals .

Industry: In the industrial sector, 3-(1H-indol-6-yl)propanoic acid is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the development of agrochemicals .

Mecanismo De Acción

The mechanism of action of 3-(1H-indol-6-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

- 3-(1H-Indol-3-yl)propanoic acid (CAS: 830-96-6): This isomer differs in the substitution position (indol-3-yl vs. indol-6-yl).

- (E)-3-(1H-Indol-6-yl)-acrylic acid methyl ester (CAS: 119160-35-9): Incorporates an α,β-unsaturated ester instead of a propanoic acid chain. The conjugated system enhances UV absorption, relevant for photochemical applications .

Substituted Indole Derivatives

- 3-(1-Methyl-1H-indol-3-yl)propanoic acid: Methylation at the indole nitrogen increases hydrophobicity (molecular weight: 203.24) and may alter receptor binding compared to unmethylated analogs .

Non-Indole Propanoic Acid Derivatives

- Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Chlorination significantly boosts antimicrobial activity, with MIC values <10 µg/mL against E. coli and S. aureus. This contrasts with indole derivatives, which may prioritize different biological targets .

- 3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid: Isolated from Li Fei San, this compound showed moderate activity against Mycobacterium smegmatis (MIC50: 58.5 µg/mL), suggesting phenylpropanoic acids may have broader antimycobacterial applications than indole analogs .

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Structural-Activity Relationships (SAR)

- Substitution Position: 6-Substituted indoles (e.g., 3-(1H-indol-6-yl)propanoic acid) may offer better solubility than 3-substituted analogs due to reduced steric hindrance.

- Functional Groups : Esterification (e.g., methyl ester in ) reduces acidity compared to free carboxylic acids, altering membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-indol-6-yl)propanoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically begins with functionalized indole derivatives. A two-step approach is often employed: (1) introduction of the propanoic acid side chain via coupling reactions (e.g., alkylation or acylation) using reagents like sodium hydride or coupling agents, and (2) regioselective functionalization at the indole 6-position. Reaction optimization involves controlling temperature (e.g., 0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity . Monitoring intermediates with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for yield optimization .

Q. How is the structural identity and purity of 3-(1H-indol-6-yl)propanoic acid confirmed in laboratory settings?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR spectroscopy to resolve aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid protons (broad peak at δ 10–12 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₁₁NO₂: 189.08 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point analysis and elemental analysis (C, H, N) further validate compound integrity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data during the characterization of 3-(1H-indol-6-yl)propanoic acid derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., overlapping signals) can be resolved using 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. For ambiguous mass spectral fragments, tandem MS/MS or isotope pattern analysis clarifies molecular fragmentation pathways. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural evidence .

Q. How can computational chemistry aid in predicting the reactivity and interaction sites of 3-(1H-indol-6-yl)propanoic acid with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., indole C3 vs. C6 positions). Molecular docking (AutoDock, Schrödinger) identifies potential binding modes with enzymes (e.g., cyclooxygenase-2) or receptors. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over time. These tools guide rational design of analogs with enhanced bioactivity .

Q. What are the critical factors influencing the stability of 3-(1H-indol-6-yl)propanoic acid under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation protocols (40°C/75% RH) reveal susceptibility to hydrolysis at extreme pH (e.g., degradation at pH <2 or >10). Thermal gravimetric analysis (TGA) identifies decomposition temperatures (>150°C). For long-term storage, lyophilization and storage at -20°C in amber vials under nitrogen minimize oxidation and photodegradation .

Q. How can synthetic byproducts of 3-(1H-indol-6-yl)propanoic acid be identified and minimized during scale-up?

- Methodological Answer : Byproducts (e.g., regioisomers or dimerized indoles) are detected via LC-MS. Minimization strategies include:

- Catalyst optimization : Use Pd/Cu catalysts for selective cross-coupling.

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical parameters (e.g., solvent polarity, reaction time) .

Q. What advanced analytical techniques are recommended for studying the supramolecular interactions of 3-(1H-indol-6-yl)propanoic acid in host-guest systems?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with cyclodextrins or synthetic macrocycles.

- Surface plasmon resonance (SPR) : Real-time monitoring of interaction kinetics (ka/kd) with immobilized targets.

- X-ray crystallography : Resolves 3D structures of co-crystals with host molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.